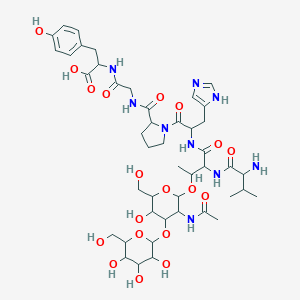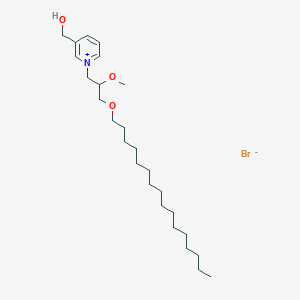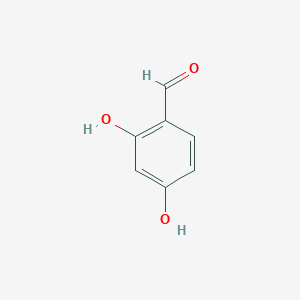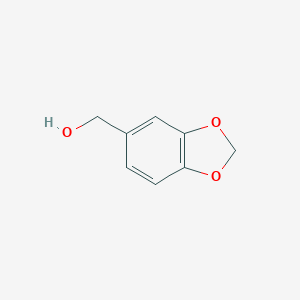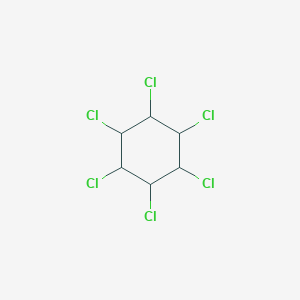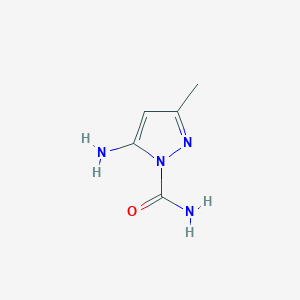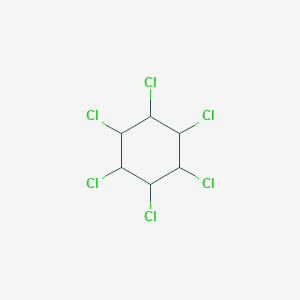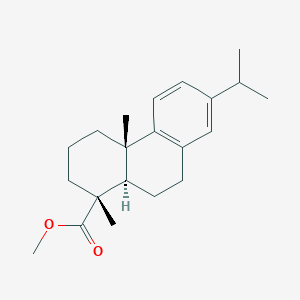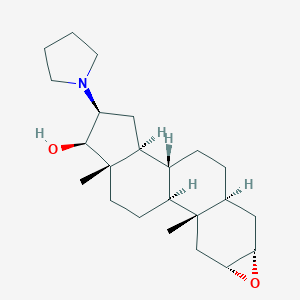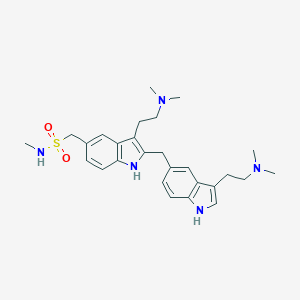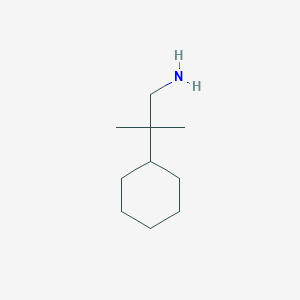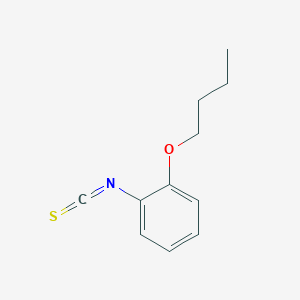
ReAsH-EDT2
Descripción general
Descripción
ReAsH-EDT2 is a membrane-permeant fluorogenic biarsenical compound derived from the dye resorufin. It is designed for fluorescent labeling of proteins that have been genetically tagged with a specific tetracysteine motif (CysCysProGlyCysCys). The synthesis of ReAsH-EDT2 is achieved through a two-step procedure that starts with an inexpensive precursor dye and minimizes the handling of toxic reagents like arsenic trichloride. This makes the synthesis accessible for a typical chemistry laboratory and can be completed within 2 to 3 days .
Synthesis Analysis
The preparation of ReAsH-EDT2 involves a straightforward synthesis process that can yield the compound in good amounts. The process is designed to be carried out in a standard chemistry lab setting, taking into account the safety concerns associated with the use of arsenic compounds. The synthesis is part of a broader method that can be applied to create a variety of biarsenical reagents and intermediates that bind to the tetracysteine-tagged proteins .
Molecular Structure Analysis
ReAsH-EDT2's molecular structure allows it to specifically bind to the tetracysteine tag on proteins. This specificity is crucial for its function as a fluorescent label, as it ensures that the fluorescence signal is a direct result of the interaction with the target protein. The structure of ReAsH-EDT2 is derived from resorufin, which contributes to its fluorescent properties .
Chemical Reactions Analysis
The chemical reactivity of ReAsH-EDT2 is particularly relevant when it comes to its binding to the tetracysteine tag on proteins. This interaction is the basis for its use as a probe in studying protein dynamics. The biarsenical nature of ReAsH-EDT2 means that it can form stable complexes with the tetracysteine motif, which is essential for its function as a quantitative probe .
Physical and Chemical Properties Analysis
ReAsH-EDT2's physical and chemical properties, such as its fluorescence, are central to its application in cellular studies. The compound's ability to permeate cell membranes and its fluorescent properties allow for the in-cell study of protein dynamics without the perturbation caused by larger protein tags. The fluorescence of ReAsH-EDT2 can be probed by FRET or direct excitation, which is useful for quantitative thermodynamic and kinetic studies .
Relevant Case Studies
One case study involving ReAsH-EDT2 is its use in labeling the model protein phosphoglycerate kinase (PGK) to study protein stability and kinetics both in vitro and in cells. The study found that using ReAsH-EDT2 allowed for quantitative measurements of protein folding rates and compared the effects of different-sized tags on protein dynamics. The research demonstrated that smaller tags, like ReAsH-EDT2, resulted in folding rates closer to those observed in vitro, highlighting the importance of tag size in in-cell measurements .
Aplicaciones Científicas De Investigación
ReAsH-EDT2 is a fluorescent, membrane-permeable biarsenical compound that binds covalently to tetracysteine sequences, which are engineered into target proteins . It binds proteins that have the tetracysteine tag almost immediately after translation . This red-emitting fluorophore is excited at 593 nm, with emission at 608 nm .
-
Protein Labeling and Structure Analysis
- ReAsH-EDT2 is commonly used to study protein trafficking, folding, and interactions in living cells or cell lysates .
- The methods of application include live cell imaging, microscopy, cell labeling, PCR, gateway cloning, transfection, recombinant protein expression, cell proliferation assay, indirect fluorescent antibody technique, cell and tissue culture, and cell staining .
- The outcomes of these applications can provide valuable insights into the biochemical and phenotypical changes in living cells, contributing to the understanding of the molecular mechanisms that govern all physiological cellular functions in health and disease .
-
Fluorescent Marking
- ReAsH-EDT2 can be used for fluorescent marking of tetracysteine-tagged proteins .
- The minimal tetracysteine sequence is CysCysProGlyCysCys, although optimized motifs with higher affinity are preferable .
- A unique feature of the biarsenicals is that their fluorescence is quenched until bound by the tetracysteine tag, which allows the protein to be imaged without exhaustive washing to remove unbound dye .
-
High Content Screening
- ReAsH-EDT2 can be used in high content screening, a method that allows the rapid collection of information from live cells .
- This technology is particularly suitable for the investigation of biochemical changes in living cells that are difficult to approach with fluorescent proteins as molecular tags .
- The outcomes of these applications can provide valuable insights into cell behavior and function .
-
Protein Kinase C Studies
- ReAsH-EDT2 can be used to study protein kinase C, an enzyme involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
- The methods of application include live cell imaging, microscopy, cell labeling, protein structure analysis, PCR, gateway cloning, transfection, recombinant protein expression, cell proliferation assay, indirect fluorescent antibody technique, cell and tissue culture, and cell staining .
- The outcomes of these applications can provide valuable insights into the biochemical and phenotypical changes in living cells, contributing to the understanding of the molecular mechanisms that govern all physiological cellular functions in health and disease .
-
Protein Dynamics in Living Cells
- ReAsH-EDT2 can be used to image protein dynamics in living cells .
- The combination of a small genetically encoded peptide tag with a small molecule detection reagent makes this technology particularly suitable for the investigation of biochemical changes in living cells .
- The outcomes of these applications can provide valuable insights into the complex biochemical and phenotypical changes associated with cell behavior and function .
-
Determination of Protein Age
- ReAsH-EDT2 has enabled many techniques such as the determination of protein age by two-color pulse chase .
- The application of higher concentrations of EDT 2 will result in a gradual loss of specific signal .
- The outcomes of these applications can provide valuable insights into the complex biochemical and phenotypical changes associated with cell behavior and function .
Safety And Hazards
Direcciones Futuras
ReAsH-EDT2 is a valuable tool for studying protein dynamics and protein-protein interactions . Its small size reduces interference with protein function, making it ideal for tracking protein localization . Its versatility also offers a wide range of benefits, such as rapid detection of proteins, multiplex flexibility, and suitability for imaging in live or fixed cells .
Propiedades
IUPAC Name |
4,6-bis(1,3,2-dithiarsolan-2-yl)-7-hydroxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13As2NO3S4/c20-11-3-1-9-15(13(11)17-23-5-6-24-17)22-16-10(19-9)2-4-12(21)14(16)18-25-7-8-26-18/h1-4,20H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIBJWQHKWCMGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=N3)[As]5SCCS5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13As2NO3S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572996 | |
| Record name | 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ReAsH-EDT2 | |
CAS RN |
438226-89-2 | |
| Record name | 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



